2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

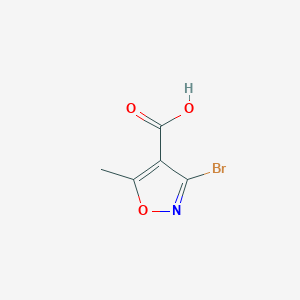

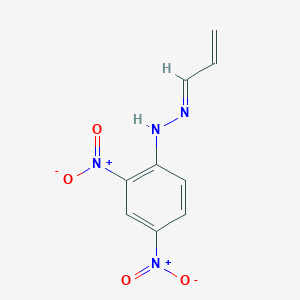

“2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate” is a chemical compound with the molecular formula C17H20F2O6 and a molecular weight of 358.33 . It is also known by the synonym "2-Deoxy-2,2-difluoro-4,5-O- (1-methylethylidene)-D-threo-pentonic Acid Ethyl Ester" .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 338.4±37.0 °C at 760 mmHg, and a flash point of 158.5±26.5 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 65 Ų, and it has a molar refractivity of 53.1±0.3 cm³ .Scientific Research Applications

Additivity of Substituent Effects in Hydrolysis

The kinetics of hydrolysis of alkyl esters, including ethyl esters of substituted benzoic acids, were studied, highlighting the effects and their additivity. The research focused on understanding the relative rates of hydrolysis, providing insights into the chemical behavior of such compounds, potentially relevant for the compound (Farooqi, Gore, & Rahim, 1977).

Stereoselective Synthesis of Amino Pentoses

The compound was utilized in the synthesis of 2-acetamido-2-deoxy-D-arabinose and -D-ribose from 2-amino-2-deoxy-D-pentonic acid derivatives. The process involved a stereoselective reaction, highlighting the compound's role in the precise synthesis of biologically significant sugars (Mukaiyama, Miwa, & Nakatsuka, 1982).

Reactions of Polyfluorinated Arylhydrazono-3-oxocarboxylic Acid Esters

The compound's derivatives were investigated for their reaction patterns with o-phenylenediamine. This study's outcomes contribute to the understanding of the compound's reactivity and potential applications in synthesizing complex organic structures (Khudina et al., 2004).

Sonochemistry and Sonocatalysis of Metal Carbonyls

The compound was involved in sonochemical reactions and its role in the biosynthesis of thiamine was explored. This research highlights its potential applications in sonochemistry and as a precursor in biochemical pathways (Suslick et al., 1982).

Synthesis and Copolymerization of Novel Trisubstituted Ethylenes

The compound's derivatives were synthesized and their copolymerization properties were studied. This research contributes to understanding the compound's potential applications in material science, especially in the synthesis of novel polymers (Kharas et al., 2020).

γ-Radiolysis in Aqueous Solution

The compound was examined under γ-radiolysis in aqueous solutions, revealing the formation of various products. This study provides insights into the compound's stability and behavior under radiation, which could be relevant for its use in radiological applications (Hartmann, Sonntag, & Schulte‐Frohlinde, 1970).

Protection and Synthesis of Complex Organic Molecules

The compound's derivatives were used in the protection and synthesis of complex organic molecules, highlighting its versatility and utility in advanced organic synthesis (Watanabe & Nakamura, 1997).

properties

IUPAC Name |

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWGKDXWCKGRHY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576675 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate | |

CAS RN |

143234-92-8 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)